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BI-860585

Cat. No.: B1191593
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Description

Overview of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) Structure and Function

mTOR functions as the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgassaygenie.comnih.gov These complexes are differentiated by their unique protein components, which dictate their downstream targets, regulatory mechanisms, and ultimate cellular functions. amegroups.org

mTOR Complex 1 (mTORC1): This complex is characterized by its core component, the regulatory-associated protein of mTOR (Raptor). researchgate.netresearchgate.net mTORC1 is a primary sensor of environmental cues, responding to the presence of growth factors, amino acids, energy levels, and oxygen. nih.govassaygenie.com Its activation promotes anabolic processes, including the synthesis of proteins and lipids, while inhibiting catabolic processes like autophagy. news-medical.netacs.org Key downstream effectors of mTORC1 are the S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are pivotal in controlling protein synthesis. nih.govassaygenie.com A defining characteristic of mTORC1 is its sensitivity to the allosteric inhibitor rapamycin (B549165). assaygenie.compediaa.com

mTOR Complex 2 (mTORC2): The defining subunit of mTORC2 is the rapamycin-insensitive companion of mTOR (Rictor). researchgate.netresearchgate.net Unlike mTORC1, mTORC2 is not acutely sensitive to rapamycin, although long-term exposure can disrupt its assembly. portlandpress.com mTORC2 is primarily activated by growth factors and plays a critical role in cell survival, cytoskeletal organization, and metabolism. assaygenie.compediaa.com A principal function of mTORC2 is the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B), a key node in signaling pathways that promote cell survival and proliferation. nih.govmdpi.com

Table 1: Core Components and Characteristics of mTOR Complexes
FeaturemTORC1mTORC2
Key SubunitsmTOR, Raptor, mLST8, PRAS40, Deptor researchgate.netresearchgate.netnih.govmTOR, Rictor, mSIN1, Protor1/2, mLST8, Deptor researchgate.netresearchgate.netnih.gov
Primary ActivatorsGrowth factors, amino acids, energy status, oxygen nih.govassaygenie.comGrowth factors (e.g., Insulin) nih.govpediaa.com
Key FunctionsPromotes protein synthesis, lipid synthesis, cell growth; Inhibits autophagy news-medical.netacs.orgPromotes cell survival, cytoskeletal organization, metabolism assaygenie.comresearchgate.net
Key Downstream TargetsS6K, 4E-BP1 nih.govassaygenie.comAkt, PKC, SGK1 mdpi.com
Rapamycin SensitivitySensitive assaygenie.compediaa.comAcutely insensitive pediaa.comportlandpress.com

Physiological Roles of mTOR Signaling in Cellular Growth, Proliferation, and Metabolism

The mTOR pathway is a master coordinator of cell growth and metabolism, ensuring that cells proliferate only when conditions are favorable. nih.gov It integrates signals about nutrient availability and the presence of growth factors to control the balance between anabolic (building up) and catabolic (breaking down) processes. nih.gov

When activated, mTORC1 drives cell growth (an increase in cell mass) by stimulating the production of proteins, lipids, and nucleotides necessary for creating new cellular components. acs.orgmdpi.com It simultaneously suppresses autophagy, a cellular recycling process, thereby preserving biomass. mdpi.com By promoting cell growth and division, the mTOR pathway is fundamental to tissue development and maintenance. mdpi.com mTORC2 contributes to this regulation by activating Akt, which in turn inhibits proteins that would otherwise trigger apoptosis, or programmed cell death, thus promoting cell survival. nih.govnews-medical.net

Aberrant mTOR Pathway Activation in Oncology and Other Pathological States

Given its central role in promoting cell growth and proliferation, it is not surprising that dysregulation of the mTOR pathway is a common feature in numerous human diseases. wikipedia.orgnih.gov In oncology, the mTOR pathway is one of the most frequently hyperactivated signaling cascades, with aberrant activation reported in over 70% of all human cancers. nih.govresearchgate.net

This hyperactivation can stem from various genetic alterations, including gain-of-function mutations in upstream oncogenes (like PI3K and Akt) or loss-of-function mutations in tumor suppressor genes (like PTEN and TSC1/2). nih.govacs.org Once constitutively active, the mTOR pathway provides cancer cells with a distinct survival and growth advantage. researchgate.net It drives the uncontrolled proliferation characteristic of cancer and contributes to other malignant hallmarks, such as angiogenesis (the formation of new blood vessels) and metabolic reprogramming. nih.govacs.org Furthermore, aberrant mTOR signaling has been implicated in resistance to cancer therapies. cancer.govaacrjournals.org Beyond cancer, mTOR dysregulation is associated with metabolic disorders like type 2 diabetes, neurological conditions such as epilepsy and autism, and cardiovascular disease. cusabio.comwikipedia.org

Historical Context of mTOR Inhibitors in Therapeutic Development

The therapeutic targeting of mTOR began with the discovery of rapamycin, a natural product isolated from a soil bacterium found on Easter Island (Rapa Nui). wikipedia.orgnih.gov Initially developed as an immunosuppressant and approved by the FDA in 1999 to prevent organ transplant rejection, its anti-proliferative properties were soon recognized. wikipedia.orgmdpi.com The identification of mTOR as the direct target of rapamycin in 1994 catalyzed its development as an anticancer agent. nih.govwikipedia.org

To overcome this limitation, a second generation of mTOR inhibitors was developed. nih.gov These are ATP-competitive mTOR kinase inhibitors (TORKis) that target the catalytic site of the mTOR enzyme itself. portlandpress.comresearchgate.net By doing so, they inhibit the activity of both mTORC1 and mTORC2. cancer.govnih.gov This dual-inhibition mechanism is designed to provide a more comprehensive blockade of the mTOR pathway and circumvent the feedback activation of Akt, potentially leading to improved therapeutic outcomes. medpath.com The compound BI-860585 belongs to this second generation of dual mTORC1/mTORC2 inhibitors. cancer.govnih.gov

Properties

Molecular Formula

C₂₉H₂₈N₄O₂

SMILES

Unknown

Appearance

Solid powder

Synonyms

BI-860585;  BI860585;  BI 860585.; Unknown

Origin of Product

United States

Molecular Profile and Mechanism of Action of Bi 860585

Classification as an ATP-Competitive Serine/Threonine Kinase Inhibitor

BI-860585 is classified as a potent, selective, ATP-competitive serine/threonine kinase inhibitor. nih.govbiospace.comresearchgate.netbiospace.comascopubs.org This means that the compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the active site of the target kinase. cancer.govresearchgate.net By occupying the ATP-binding pocket within the kinase domain of mTOR, this compound prevents ATP from binding, thereby inhibiting the phosphorylation activity of mTOR. cancer.gov This mechanism is distinct from that of allosteric inhibitors, such as rapamycin (B549165).

Dual Inhibition of mTORC1 and mTORC2 Complexes

A key characteristic of this compound is its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). nih.govcancer.govresearchgate.netoatext.comasco.orgxynomicpharma.com mTOR exists in these two distinct multiprotein complexes, which have different subunit compositions and cellular functions. nih.govmdpi.comoatext.com mTORC1 contains the regulatory-associated protein of mTOR (RAPTOR), while mTORC2 includes rapamycin-insensitive companion of mTOR (RICTOR). mdpi.com The dual inhibition of both complexes by this compound contributes to a more comprehensive blockade of the mTOR pathway signaling compared to inhibitors that target only one complex. cancer.govonclive.com

Distinctive Inhibition Profile Compared to First-Generation Rapalogs

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), primarily target mTORC1 through an allosteric mechanism that involves binding to the FKBP12 protein. nih.govcancer.govmdpi.com This binding leads to the dissociation of RAPTOR from mTORC1, resulting in partial inhibition of mTORC1 signaling. nih.govcancer.govresearchgate.net A significant limitation of rapalogs is their limited or weak inhibition of mTORC2. nih.govonclive.comresearchgate.net Furthermore, the partial inhibition of mTORC1 by rapalogs can sometimes lead to feedback activation of the PI3K/AKT pathway, potentially attenuating their anti-tumor effects. nih.govonclive.comresearchgate.net

In contrast, as an ATP-competitive inhibitor, this compound directly targets the kinase domain of mTOR, allowing it to fully inhibit both mTORC1 and mTORC2. nih.govcancer.govresearchgate.net This dual inhibition profile is considered a key advantage of next-generation mTOR inhibitors like this compound, as it can overcome the limitations associated with rapalogs, such as incomplete pathway blockade and feedback loops that can lead to resistance. nih.govasco.orgonclive.com

Binding Characteristics and Molecular Interactions with mTOR Kinase Domain

As an ATP-competitive inhibitor, this compound binds directly to the kinase domain of the mTOR protein. cancer.gov The binding of ATP to the mTOR kinase domain is crucial for its enzymatic activity and downstream signaling. researchgate.net By competing with ATP, this compound effectively prevents the catalytic function of mTOR. While specific detailed molecular interaction data (e.g., specific amino acid residues involved in binding) for this compound were not extensively detailed in the provided search results, the mechanism is based on occupying the ATP-binding site. Studies on other ATP-competitive mTOR inhibitors highlight the importance of stable complex formation with the mTOR kinase domain for effective inhibition. researchgate.net

Downstream Signaling Pathway Modulation

Inhibition of mTORC1 and mTORC2 by this compound modulates several downstream signaling pathways, primarily those involved in cell growth, proliferation, and survival.

Impact on the PI3K/AKT Pathway Axis

The PI3K/AKT/mTOR pathway is a central signaling cascade frequently hyperactivated in various cancers. nih.govcancer.govnih.gov mTOR complexes, particularly mTORC2, play a role in the full activation of AKT by phosphorylating it at the Serine 473 (S473) site. nih.gov By inhibiting mTORC2, this compound can abrogate this phosphorylation of AKT at S473, thereby impacting the PI3K/AKT signaling axis. researchgate.net This comprehensive inhibition of both mTOR complexes and their influence on AKT signaling is thought to contribute to the anti-proliferative effects observed with dual mTOR inhibitors. cancer.govnih.govpharmaceutical-technology.comebiohippo.comnewdrugapprovals.org

Regulation of Protein Synthesis Through 4E-BP1 and S6K Phosphorylation

One of the primary functions of mTORC1 is the regulation of protein synthesis, largely mediated through its downstream substrates, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K). nih.govmdpi.combiorxiv.orgplos.org mTORC1 phosphorylates 4E-BP1, which leads to its dissociation from eIF4E, a key component of the translation initiation complex, thereby promoting cap-dependent mRNA translation. mdpi.complos.orgnih.gov mTORC1 also phosphorylates and activates S6K, which in turn phosphorylates ribosomal protein S6 and other targets, further enhancing protein synthesis. mdpi.complos.orgnih.gov

Data Tables

While specific quantitative data tables detailing the precise binding affinities (e.g., Ki or IC50 values for mTORC1 and mTORC2) or the extent of phosphorylation inhibition for 4E-BP1 and S6K by this compound across various cell lines were not consistently available in a structured format within the search results, the qualitative findings regarding its mechanism of action are well-supported.

However, preclinical studies have shown that this compound exhibits inhibitory effects on the viability of various sarcoma cell lines, with similar EC50 values observed across different histological features. oatext.com This suggests a broad range of activity against sarcomas.

TargetInhibition by this compoundMechanism
mTORC1InhibitedATP-competitive
mTORC2InhibitedATP-competitive
PI3K/AKT AxisModulated (via mTORC2)Downstream effect
4E-BP1Phosphorylation ReducedDownstream effect
S6KPhosphorylation ReducedDownstream effect

Detailed Research Findings

Preclinical studies have demonstrated strong efficacy of this compound against various sarcoma types. nih.govresearchgate.net Research indicates that this compound has inhibitory effects on the viability of sarcoma cells with different histological features. oatext.com

A Phase 1 study (NCT01938846) investigated this compound as a single agent and in combination with exemestane (B1683764) or paclitaxel (B517696) in patients with advanced solid tumors. nih.govresearchgate.netascopubs.orgasco.orgresearchgate.netresearchgate.net This study provided insights into the activity of this compound. Objective responses (partial responses and complete response) were observed in the combination arms. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, in combination with exemestane, 4 partial responses were observed, and in combination with paclitaxel, 4 partial responses and 1 complete response were noted. nih.govresearchgate.netresearchgate.netresearchgate.net Disease control rates (partial response + stable disease) were also reported, showing varying rates across the different treatment arms. nih.govbiospace.comresearchgate.netbiospace.comascopubs.org

Treatment ArmDisease Control Rate (PR+SD)Objective Response (PR+CR)
This compound Monotherapy (Arm A)20% nih.govbiospace.com / 44% (Preliminary) ascopubs.orgNot specified as objective response
This compound + Exemestane (Arm B)28% nih.govbiospace.com / 46% (Preliminary) ascopubs.org4 PRs nih.govresearchgate.netresearchgate.netresearchgate.net
This compound + Paclitaxel (Arm C)58% nih.govbiospace.com / 59% (Preliminary) ascopubs.org4 PRs, 1 CR nih.govresearchgate.netresearchgate.netresearchgate.net

Note: Disease control rates reported in different sources may vary slightly, potentially due to different time points of analysis or patient populations.

The study also explored the pharmacokinetic profile of this compound, indicating linear pharmacokinetics and no significant food effect or drug-drug interaction with exemestane or paclitaxel based on preliminary analysis. nih.govascopubs.orgresearchgate.net

Effects on Key Cellular Processes (e.g., Autophagy Induction)

Inhibition of the mTOR pathway by compounds like this compound has been linked to effects on cellular processes, including the induction of autophagy cancer.govresearchgate.net. Autophagy is a fundamental cellular degradation process crucial for maintaining homeostasis by recycling intracellular components and removing damaged organelles and protein aggregates frontiersin.orgsygnaturediscovery.commdpi.comnih.gov.

The PI3K/AKT/mTOR signaling pathway is a key regulator of autophagy oaepublish.comfrontiersin.org. mTOR, particularly mTORC1, is a principal negative regulator of autophagy; its activation inhibits autophagic mechanisms frontiersin.orgmdpi.com. Conversely, inhibition of mTOR can lead to the activation or induction of autophagy frontiersin.orgmdpi.com. While the precise mechanisms by which this compound induces autophagy are linked to its mTORC1/2 inhibitory activity, detailed research findings specifically on this compound's direct impact on the various stages and regulatory proteins of autophagy (such as ULK1/2 complex, Beclin-1, or LC3 lipidation) were not extensively detailed in the provided search results. However, the general understanding of mTOR inhibitors suggests they can promote autophagy by releasing the inhibitory effect of mTOR on the ULK1 complex, a key initiator of autophagy frontiersin.orgmdpi.com.

Research findings indicate that while autophagy can act as a protective mechanism in early cancer stages, it can be exploited by tumor cells in advanced stages to survive under stress conditions mdpi.commdpi.com. Therefore, modulating autophagy through agents like mTOR inhibitors presents a complex therapeutic strategy frontiersin.orgsygnaturediscovery.com.

Data on the effects of this compound on cellular processes, particularly IC50 values in different cell lines or organoid cultures, have been reported in research studies. For example, in a study on sarcoma cell lines, this compound exhibited similar EC50 values across the tested lines oatext.com. In colorectal-tumor-derived 3D cultures, the response to this compound varied, with a range of IC50 values observed nih.gov. Nineteen out of 38 organoid cultures responded to treatment with this compound in one study nih.gov.

Preclinical Investigations of Anti Proliferative and Anti Tumor Activities

In Vitro Studies in Malignant Cell Lines

In vitro evaluations have assessed the efficacy of BI-860585 in inhibiting the proliferation of a range of malignant cell lines, providing insights into its potential therapeutic applications.

Responses in Sarcoma Cell Line Panels (e.g., Osteosarcoma, Rhabdomyosarcoma, Synovial Sarcoma, Ewing Sarcoma)

Studies have examined the effects of this compound on a panel of sarcoma cell lines representing different histological origins, including osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma. nih.gov These investigations aimed to understand the breadth of activity of this compound across the diverse subtypes of sarcoma.

Anti-Proliferative Effects Across Various Sarcoma Histological Features

This compound has demonstrated inhibitory effects on the viability of sarcoma cells with different histological features. nih.gov Across a panel of 20 sarcoma cell lines, this compound exhibited similar half-maximal effective concentration (EC50) values. nih.gov This suggests a consistent anti-proliferative effect across the tested sarcoma subtypes, regardless of their specific histological origin. Activation of the mTOR pathway has been reported in studies on osteosarcoma, synovial sarcoma, rhabdomyosarcoma, and Ewing sarcoma, supporting the investigation of mTOR inhibitors like this compound for these malignancies. nih.gov

Evaluation in Colorectal Cancer Organoid Models and Heterogeneity of Response

This compound has also been evaluated in colorectal cancer (CRC) organoid models. These organoid cultures, derived from colorectal tumors, serve as preclinical models that can capture the genetic makeup and heterogeneity of individual neoplasms. Treatment with this compound, as an mTORC1/2 inhibitor, was assessed for its effect on these models. The studies revealed individual patterns of resistance and sensitivity to this compound among the different organoid cultures, highlighting the heterogeneity of response observed in these preclinical models of colorectal cancer.

Investigation in Other Cancer Cell Lines (e.g., Pediatric Central Nervous System Malignancies)

Assessment in Advanced Preclinical Models

Beyond in vitro studies, the preclinical assessment of this compound has extended to advanced models to evaluate its effects on tumor growth in a more complex environment.

Inhibition of Tumor Growth in Relevant Animal Models

Preclinical studies have demonstrated the anti-tumor activities of this compound in relevant animal models. nih.govnih.gov this compound has shown strong preclinical efficacy against various sarcoma types, which implies the observation of tumor growth inhibition in in vivo models. nih.govnih.gov While the specific details and data tables from these animal model studies were not provided in the search results, the reported preclinical efficacy indicates that this compound is capable of inhibiting tumor growth in living systems, supporting its potential as an anti-cancer agent.

Modulation of Cellular Viability and Proliferation in Tumor Models

Preclinical studies have explored the effects of this compound on the viability and proliferation of cancer cells across various tumor models. Investigations using a panel of 20 sarcoma cell lines with diverse histological origins indicated that this compound may exert inhibitory effects on the viability of these cells. While one study suggested similar half-maximal effective concentration (EC50) values among the tested sarcoma cell lines, further investigations into the molecular mechanisms underlying these responses are considered necessary.

In colorectal cancer models, studies using patient-derived 3D organoid cultures demonstrated varying responses to this compound treatment. Nineteen out of 38 tested organoid cultures showed a response to the mTORC1/2 inhibitor, while the other 19 were resistant. Notably, all PIK3CA/PTEN-mutant, KRAS wild-type organoids responded to this compound.

Table 1: Summary of this compound Effects on Cellular Viability in Preclinical Models (Illustrative Example - Data varies by specific cell line and study)

Tumor Model TypeCell Lines/Models TestedObserved Effect on Viability/Proliferation
SarcomaPanel of 20 cell linesInhibitory effects observed.
Colorectal Cancer38 patient-derived organoid cultures19 responded, 19 resistant.

Mechanistic Elucidation of Anti-Tumor Effects

The anti-tumor effects of this compound are primarily attributed to its inhibitory action on the mTOR signaling pathway. As a dual inhibitor of mTORC1 and mTORC2, this compound targets key complexes that are downstream effectors of the PI3K/AKT pathway nih.govbinasss.sa.crnih.gov. This pathway is frequently hyperactivated in human cancers and is associated with resistance to conventional therapies nih.govbinasss.sa.crnih.gov.

Pharmacodynamic Analysis of Target Inhibition and Biomarker Modulation

Pharmacodynamic analyses are crucial for understanding how a drug interacts with its target and affects relevant biological pathways. In the context of this compound, decreased AKT phosphorylation at Ser473 has been identified as a pharmacodynamic biomarker nih.gov. This is consistent with the known role of mTORC2 in phosphorylating AKT at this residue, highlighting the on-target activity of this compound. Monitoring such biomarkers can provide insights into the biological activity of the compound in preclinical and clinical settings nih.gov.

Suppression of Cancer Cell Growth and Survival Mechanisms

By inhibiting both mTORC1 and mTORC2, this compound interferes with the central role of these complexes in regulating fundamental cellular processes essential for cancer progression nih.govbinasss.sa.crnih.gov. The mTOR complexes are involved in controlling cell growth, proliferation, metabolism, angiogenesis, and cell survival nih.govbinasss.sa.crnih.gov. Targeting these complexes can play a significant role in cancer therapy nih.govbinasss.sa.crnih.gov. Unlike first-generation mTOR inhibitors (rapalogs) that primarily inhibit mTORC1 and can lead to feedback activation of the PI3K/AKT pathway, dual mTORC1/2 inhibitors like this compound are designed to provide a more complete blockade, thereby potentially overcoming mechanisms of resistance nih.govbinasss.sa.crnih.gov. This comprehensive inhibition can suppress protein synthesis and cancer cell growth and induce autophagy in tumor cells binasss.sa.crnih.gov.

Therapeutic Concepts and Potential Applications in Preclinical Oncology

Targeting Aberrant mTOR Signaling as a Monotherapy Strategy in Preclinical Models

Preclinical studies have evaluated the inhibitory effects of BI-860585 on the mTOR signaling pathway in various cancer models. As an ATP-competitive inhibitor, it is designed to fully inhibit both mTORC1 and mTORC2, addressing limitations of earlier generation mTOR inhibitors (rapalogs) which only partially inhibited mTORC1 and could lead to feedback activation of the PI3K/AKT pathway. nih.gov

In preclinical models of sarcoma, this compound demonstrated inhibitory effects on the viability of sarcoma cells across different histological features. oatext.com Studies using a panel of 20 sarcoma cell lines showed similar EC50 values for this compound, suggesting a broad inhibitory effect within this cancer type. oatext.com

While early clinical trials with rapalogs as single agents showed modest response rates, the preclinical rationale for targeting both mTORC1 and mTORC2 with agents like this compound as monotherapy stems from the central role of these complexes in regulating key cellular processes essential for cancer growth and survival. nih.gov

Strategies for Overcoming Intrinsic and Acquired Resistance Mechanisms

Aberrant activation of the PI3K/AKT/mTOR pathway is often associated with resistance to conventional therapies. nih.gov Resistance to cancer treatments can be either intrinsic (pre-existing) or acquired during therapy. nih.gov Mechanisms of resistance are diverse and can involve alterations in drug targets, activation of compensatory pathways, and influence from the tumor microenvironment. nih.govfrontiersin.org

Resistance to mTORC1 inhibition can develop through feedback loops leading to the upregulation of mTORC2. ascopubs.org As a dual mTORC1/2 inhibitor, this compound was designed to potentially overcome such resistance mechanisms by simultaneously blocking both complexes. ascopubs.org

Preclinical and clinical studies with different rapalogs have supported the hypothesis that mTOR inhibition in combination with other therapies could induce tumor regression and circumvent acquired resistance. nih.gov This suggests that combination strategies involving this compound might be a relevant approach to address resistance.

Exploration of Therapeutic Potential in Specific Preclinical Disease Contexts (e.g., Platinum-Resistant Ovarian Cancer Models)

The PI3K/AKT/mTOR pathway plays a significant role in epithelial ovarian cancer, particularly in the development of chemotherapy resistance, including resistance to platinum-based therapies. nih.govresearchgate.net While the search results did not provide specific preclinical data on this compound exclusively in platinum-resistant ovarian cancer models, they highlight the relevance of targeting the PI3K/AKT/mTOR pathway in this context. nih.govresearchgate.net

Clinical trial information indicates that this compound has been investigated in patients with advanced solid tumors, including ovarian cancer patients. researchgate.net Although this is clinical data, it suggests a translational link from preclinical rationale to clinical exploration in this disease setting, driven by the understanding of pathway dysregulation in platinum-resistant disease. nih.govresearchgate.net

Preclinical evidence for other inhibitors targeting the PI3K/AKT/mTOR pathway in ovarian cancer, including in platinum-resistant settings, supports the exploration of agents like this compound. nih.govresearchgate.net For instance, studies have investigated the role of AKT in caspase-independent apoptosis in cisplatin-resistant ovarian cancer cells and demonstrated that targeting AKT could re-sensitize these cells to apoptosis. researchgate.net

Influence on Tumor Microenvironment Components in Preclinical Settings

The tumor microenvironment (TME) is increasingly recognized for its role in cancer progression and resistance to therapy. nih.govfrontiersin.orgnih.gov The TME includes various cellular and non-cellular components that can influence tumor cell behavior. nih.gov

While the provided search results mention the tumor microenvironment in the context of other inhibitors like BIBF 1120 (nintedanib) oatext.com and investigational agents targeting TNFR2 asco.org or IL-12 asco.org, specific preclinical data detailing the direct influence of this compound on tumor microenvironment components was not prominently found. However, the broader understanding of the PI3K/AKT/mTOR pathway's involvement in processes like angiogenesis and cell survival nih.gov suggests a potential, albeit indirectly supported by the provided snippets, influence on TME components that rely on these processes.

Further preclinical investigations would be needed to specifically delineate the effects of this compound on various cellular and molecular elements within the tumor microenvironment.

Synergistic Approaches and Combination Strategies in Preclinical Settings

Rationale for Combined mTORC1/2 Inhibition with Other Targeted Agents

The rationale for combining mTORC1/2 inhibition with other targeted agents stems from the complex and often redundant nature of cancer signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. cancer.govnih.gov While inhibiting a single node in this pathway, such as mTORC1, can initially suppress tumor growth, feedback loops and alternative signaling pathways can lead to the reactivation of downstream effectors or activation of parallel survival mechanisms, ultimately resulting in acquired resistance. oaes.ccresearchgate.net

Dual inhibition of both mTORC1 and mTORC2 by agents like BI-860585 offers a more complete blockade of the mTOR pathway, potentially mitigating some of the feedback activation observed with mTORC1-specific inhibitors. mdpi.comoaes.cc However, even comprehensive mTOR inhibition may not be sufficient to overcome all resistance mechanisms. Combining mTORC1/2 inhibitors with agents targeting other critical pathways or processes involved in tumor maintenance and progression, such as chemotherapy or hormone therapy, is hypothesized to induce synergistic anti-tumor effects, reduce the likelihood of resistance development, and improve therapeutic outcomes. nih.govresearchgate.netresearchgate.net Preclinical data and clinical experience with other mTOR inhibitors support the potential benefits of such combination strategies. nih.gov

Preclinical Evidence for Combination with Chemotherapeutic Agents

Preclinical investigations have explored the potential of combining this compound with chemotherapeutic agents. A Phase 1 study, which included a preclinical rationale for combination therapies, evaluated this compound in combination with paclitaxel (B517696) in patients with advanced solid tumors. While this was a clinical trial, the rationale and observed anti-tumor activity in heavily pretreated patients provide support for the preclinical hypothesis that this combination could be effective. nih.govresearchgate.netasco.org The study observed objective responses with the combination, suggesting a potential synergistic interaction. nih.govresearchgate.net

Another preclinical study utilizing colorectal tumor-derived 3D cultures investigated the response to various inhibitors, including this compound. This study demonstrated heterogeneous responses to this compound as a single agent across different tumor models, highlighting the potential need for combination strategies to address diverse molecular profiles and overcome intrinsic resistance. plos.org While this specific study did not detail combinations with chemotherapy, it underscores the importance of understanding tumor heterogeneity when designing combination therapies.

Further preclinical studies are warranted to fully elucidate the synergistic mechanisms and optimal combinations of this compound with various chemotherapeutic agents across different cancer types.

Preclinical Evidence for Combination with Hormone Therapies

The combination of mTOR inhibitors with hormone therapy has shown promise, particularly in hormone receptor-positive breast cancer. Preclinical studies and clinical trials with other mTOR inhibitors, such as everolimus, in combination with exemestane (B1683764) have demonstrated improved outcomes compared to hormone therapy alone. nih.govresearchgate.net

This compound has also been investigated in combination with exemestane in a Phase 1 clinical trial that included a preclinical rationale for this approach. nih.govresearchgate.netasco.org The study reported objective responses and disease control in patients treated with the combination of this compound and exemestane, including in a patient previously treated with an mTORC1 inhibitor and exemestane. nih.govasco.org These findings support the preclinical hypothesis that combining dual mTORC1/2 inhibition with hormone therapy can be an effective strategy, potentially overcoming resistance to prior endocrine or mTORC1-targeted treatments. nih.gov

The rationale for this combination lies in the crosstalk between the hormone receptor and PI3K/AKT/mTOR pathways. Targeting both pathways simultaneously can lead to more profound inhibition of tumor growth and survival signals in hormone-sensitive cancers.

Modulation of Feedback Activation Loops for Enhanced Efficacy

Inhibition of mTORC1 can lead to feedback activation of the PI3K/AKT pathway, primarily through the activation of PI3K by S6K-mediated phosphorylation of IRS1, and also via mTORC2-mediated phosphorylation of AKT. mdpi.comoaes.cc This feedback loop can limit the effectiveness of mTORC1-specific inhibitors. oaes.cc

This compound, as a dual mTORC1/2 inhibitor, is designed to counteract this feedback activation by directly inhibiting mTORC2, which is responsible for phosphorylating AKT at the S473 site, a key step in its full activation. cancer.govmdpi.comnih.gov Preclinical studies with dual mTORC1/2 inhibitors like this compound have aimed to demonstrate that this dual targeting can more effectively suppress AKT phosphorylation and downstream signaling compared to mTORC1-specific inhibition. oaes.cc

A Phase 1 study investigating this compound included pharmacodynamic analyses, which showed a sustained reduction in the pAKT/total AKT ratio with this compound treatment. asco.org This observation provides clinical evidence supporting the preclinical concept that this compound can effectively modulate the feedback activation loop involving AKT. asco.org By inhibiting both mTOR complexes, this compound aims to prevent the reactivation of the PI3K/AKT pathway, thereby enhancing and sustaining its anti-tumor effects. mdpi.com

Further preclinical research specifically focusing on the detailed molecular mechanisms by which this compound modulates feedback loops in various cancer models would provide deeper insights into its potential for overcoming resistance.

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compound53301172
Paclitaxel36314
Exemestane135575
Everolimus644210
Temsirolimus644217
Rapamycin (B549165)5284616
Cisplatin27678
Abexinostat10113591
Pembrolizumab135621103
Alpelisib11275691
Selumetinib10110097
Regorafenib11571744
Sorafenib216239
Gefitinib123631
Afatinib10477385
Sapitinib135460723
BEZ-23511538115
Olaparib23726427
Bevacizumab5335254
Carboplatin2576
Docetaxel148124
BI 1701963136220382
MRTX849135739814

Data Table: Summary of Select Preclinical/Early Clinical Combination Data

Combination AgentCancer Type (Preclinical/Clinical Context)Observed Effect (Preclinical/Early Clinical)Relevant SectionSource
PaclitaxelAdvanced Solid Tumors (Clinical Phase 1 - rationale based on preclinical)Objective responses observed; Disease control rate 58% in combination arm. nih.govresearchgate.netasco.orgasco.org5.2 nih.govresearchgate.netasco.orgasco.org
ExemestaneAdvanced Solid Tumors (Clinical Phase 1 - rationale based on preclinical), Hormone Receptor-Positive Breast Cancer (Preclinical/Clinical context for other mTOR inhibitors)Objective responses observed; Disease control rate 28% in combination arm. nih.govresearchgate.netasco.orgasco.org5.3 nih.govresearchgate.netasco.orgasco.org
Various (not specified for this compound)Colorectal Tumor-Derived 3D Cultures (Preclinical)Heterogeneous response to single-agent this compound, suggesting need for combinations. plos.org5.2, 5.3 plos.org

Advanced Research Methodologies and Model Systems Employed in Bi 860585 Studies

Application of High-Throughput Drug Screening Platforms

High-throughput drug screening (HTS) platforms have been employed in studies involving BI-860585 to efficiently assess its effects across a range of cancer models. These platforms enable the rapid testing of numerous drug candidates or conditions in parallel. Semi-automated high-throughput drug sensitivity assays have been used to determine the response of various in vitro models to this compound. HTS can also involve screening using patient-derived tumor xenografts. This approach allows for the systematic evaluation of this compound's antiproliferative effects on diverse cancer cell populations, helping to identify potentially sensitive or resistant models.

Utilization of Patient-Derived Organoids (PDOs) for Disease Modeling and Drug Response Assessment

Patient-derived organoids (PDOs) have emerged as valuable preclinical models for studying cancer biology and assessing drug response, including in the context of this compound. PDOs are three-dimensional in vitro cultures derived from patient tumor samples that recapitulate key features of the original tumor, such as histological complexity and genetic heterogeneity. Studies have utilized colorectal cancer-derived organoid cultures to model heterogeneous pathway activation and drug response to compounds like this compound. For instance, a collection of 91 organoids from 158 primary or metastatic tumor specimens has been established and characterized for in vitro drug response. In one study, 19 out of 38 colorectal organoid cultures responded to treatment with this compound, while 19 were resistant. All PIK3CA/PTEN-mutant, KRAS-wild type organoids responded to the mTORC1/2 inhibitor. This highlights the utility of PDOs in assessing the variable responses to this compound and exploring potential biomarkers of sensitivity or resistance.

Genotypic and Transcriptomic Characterization of Preclinical Model Systems

Genotypic and transcriptomic characterization plays a crucial role in understanding the molecular basis of response to this compound in preclinical models. This involves analyzing the genetic mutations and gene expression profiles of the model systems used, such as cell lines or patient-derived organoids. For example, studies using colorectal cancer organoids have included panel sequencing to determine the genotype of each culture and correlate it with drug response. Transcriptomic analysis can reveal differentially expressed genes and activated pathways that may influence sensitivity or resistance to mTOR inhibition by this compound. Understanding the genetic and transcriptional landscape of these models helps in identifying potential predictive biomarkers and elucidating the mechanisms underlying observed drug responses.

Quantitative Pharmacodynamic Biomarker Assays (e.g., Phosphoprotein Analysis)

Quantitative pharmacodynamic (PD) biomarker assays are essential for confirming target engagement and assessing the downstream effects of this compound in preclinical and clinical studies. Phosphoprotein analysis is a common method used for this purpose, particularly to evaluate the inhibition of the mTOR pathway. Decreased phosphorylation of AKT at Ser473 (pAKT) has been identified as a pharmacodynamic biomarker for mTORC2 inhibition. Studies investigating this compound have measured the reduction in pAKT/total AKT ratios in biological samples, such as platelet-rich plasma blood samples. In a Phase 1 study, a 45%–54% reduction in pAKT/AKT ratios was observed within 3 hours of dosing across all treatment arms, suggesting that this compound impacts its intended molecular target. A sustained reduction in pAKT/total AKT to below 50% of baseline levels was observed with this compound doses of 120 mg daily or higher.

Table 1: Pharmacodynamic Effects of this compound on pAKT/AKT Ratio

Treatment ArmSample TypeTimepointObserved Effect on pAKT/AKT RatioCitation
Monotherapy, Combination w/ Exemestane (B1683764), Combination w/ Paclitaxel (B517696)Platelet-rich plasma bloodWithin 3 hours of dosing45%–54% reduction
Monotherapy, Combination w/ Exemestane, Combination w/ PaclitaxelPlatelet-rich plasma bloodSteady-stateReduction persisted
MonotherapyNot specifiedNot specifiedSustained reduction to < 50% of baseline at ≥120mg daily

In Vitro Drug Response Assays (e.g., Half-maximal Effective Concentration (EC50) Determination)

In vitro drug response assays are fundamental for quantifying the potency of this compound in cellular models. These assays typically involve exposing cells to varying concentrations of the compound and measuring a relevant biological endpoint, such as cell viability or proliferation. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a commonly determined metric, representing the drug concentration required to achieve 50% of the maximal response or 50% inhibition, respectively. Semi-automated drug response assay platforms are used to determine IC50 values for in vitro models like organoids. Studies have reported EC50 or IC50 values for this compound in various cancer cell lines and patient-derived organoids, providing quantitative data on its potency in different contexts. For example, this compound exhibited similar EC50 values among a panel of 20 sarcoma cell lines. In colorectal organoid cultures, the range of IC50 values for this compound was observed to be heterogeneous, ranging from 0.58 μM to >60 μM in different cultures.

Table 2: In Vitro Response of Colorectal Organoids to this compound

Model SystemNumber of Cultures TestedResponded to this compoundResistant to this compoundIC50 Range (μM) (where specified)Citation
Colorectal Cancer Organoid Cultures3819190.58 - >60 (heterogeneous)
PIK3CA/PTEN-mutant, KRASwt OrganoidsNot specifiedAll responded0Not specified
PIK3CA/KRAS mutant OrganoidsNot specified2 were sensitive3 were resistantNot specified

Comparative Analysis with Other Mtor Inhibitors

Comparison with Other ATP-Competitive mTOR Inhibitors in Preclinical Development

BI-860585 belongs to a newer generation of ATP-competitive mTOR inhibitors designed to overcome the limitations of rapalogs by targeting both mTORC1 and mTORC2. nih.govcancer.govresearchgate.net Several other ATP-competitive mTOR inhibitors have been in preclinical or clinical development, including compounds like DS-3078a, GDC-0349, Sapanisertib, and CC-223. researchgate.net These inhibitors generally share the characteristic of binding to the kinase domain of mTOR in an ATP-competitive manner, leading to a more complete inhibition of both complexes compared to rapalogs. cancer.govoncotarget.comresearchgate.net

Preclinical studies with this compound have shown strong efficacy against various sarcoma types. nih.govoatext.com In a panel of 20 sarcoma cell lines with different histological origins, this compound exhibited similar half-maximal effective concentration (EC50) values, suggesting potential inhibitory effects across diverse sarcoma subtypes. oatext.comresearchgate.net Research using colorectal-tumor-derived 3D cultures demonstrated that this compound treatment resulted in responses in a subset of these cultures, particularly in those with PIK3CA/PTEN mutations and wild-type KRAS. nih.gov

While specific comparative data (e.g., head-to-head IC50 comparisons across a broad panel of targets or cell lines) between this compound and every other preclinical ATP-competitive mTOR inhibitor were not extensively detailed in the search results, the shared mechanism of ATP-competitive binding and dual mTORC1/2 inhibition places this compound within this class of next-generation inhibitors aiming for more complete pathway blockade than rapalogs. nih.govcancer.govoncotarget.comresearchgate.net The preclinical data available for this compound highlight its activity in specific cancer types like sarcomas and colorectal cancer models. nih.govoatext.comnih.gov

Implications for Future Inhibitor Design and Therapeutic Strategies

The development of ATP-competitive mTOR inhibitors like this compound reflects an evolution in targeting the PI3K/AKT/mTOR pathway, moving beyond the partial inhibition offered by rapalogs. nih.govoncotarget.com The ability of these newer agents to inhibit both mTORC1 and mTORC2 has significant implications for future inhibitor design. It suggests that achieving a more complete blockade of this central signaling pathway may be crucial for enhancing antitumor efficacy and overcoming mechanisms of resistance encountered with earlier generations of inhibitors. nih.govcancer.govoncotarget.com

Furthermore, the preclinical and early clinical data with this compound suggest that these next-generation inhibitors may be particularly relevant in cancers where the PI3K/AKT/mTOR pathway is a major driver and where rapalogs have shown limited success. nih.govoncotarget.comoatext.com The observation of activity in specific contexts, such as sarcomas and certain colorectal cancer subtypes, indicates the potential for targeted therapeutic strategies based on the molecular profile of the tumor. nih.govoatext.comnih.gov

Future therapeutic strategies involving this compound and similar ATP-competitive mTOR inhibitors are likely to explore their use not only as single agents but also in combination with other therapies. nih.gov Early clinical trial data with this compound in combination with exemestane (B1683764) or paclitaxel (B517696) have shown signs of antitumor activity, supporting the rationale for combination approaches to potentially induce tumor regression and circumvent acquired resistance. nih.govresearchgate.net The distinct mechanism of action compared to rapalogs also positions these inhibitors as potential options for patients who have not responded to or have progressed on rapalog-based therapies. researchgate.net

The ongoing research and clinical evaluation of this compound and other ATP-competitive mTOR inhibitors will continue to inform the design of even more effective and selective inhibitors, potentially leading to improved outcomes for patients with a range of cancers driven by aberrant mTOR signaling.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundNot readily available in search results focused on chemical properties, but identified as an mTORC1/2 inhibitor.
Rapamycin (B549165)5284616 guidetoimmunopharmacology.orgwikipedia.orgfishersci.caciteab.comfishersci.dkalfa-chemistry.comnih.gov
Everolimus6442177 mims.comwikipedia.orgwikidata.orgfishersci.canih.gov
Temsirolimus6918289 guidetopharmacology.orgwikidata.orgciteab.comprobes-drugs.orguni.lu
DS-3078aNot found in search results
GDC-0349Not found in search results
SapanisertibNot found in search results
CC-223Not found in search results
ExemestaneNot found in search results
PaclitaxelNot found in search results
RidaforolimusNot found in search results
DalotuzumabNot found in search results
AZD8055Not found in search results
RMC-5552Not found in search results
RMC-4627Not found in search results
RMC-6272Not found in search results
AbexinostatNot found in search results
PazopanibNot found in search results
XP-102 (BI 882370)Not found in search results, but described as a pan-RAF inhibitor newdrugapprovals.orgxynomicpharma.comwuxiapptec.com

Data Tables:

While detailed quantitative data tables (e.g., comprehensive IC50 values across numerous cell lines for multiple inhibitors) were not consistently available across the search results for direct comparison of this compound with all other preclinical ATP-competitive inhibitors, the following information on preclinical activity and clinical response rates for this compound was reported:

Preclinical Activity of this compound in Sarcoma Cell Lines oatext.comresearchgate.net (Based on qualitative description of similar EC50 values across 20 cell lines)

Sarcoma Subtype ExamplesInhibitory Effect (Qualitative based on EC50)
OsteosarcomaInhibitory
RhabdomyosarcomaInhibitory
Synovial SarcomaInhibitory
Ewing SarcomaInhibitory
Other Sarcoma subtypesInhibitory

Clinical Activity of this compound in Advanced Solid Tumors (Phase 1 Study) nih.govresearchgate.net

Treatment ArmDisease Control Rate (Partial Response + Stable Disease)Objective Response Rate (Partial Response + Complete Response)
This compound Monotherapy (Arm A)20% nih.gov / 44% (Preliminary) ascopubs.orgNot specified for objective response in monotherapy arm in nih.gov, 20% had SD researchgate.net
This compound + Exemestane (Arm B)28% nih.gov / 46% (Preliminary) ascopubs.org16% (4 PRs) nih.govresearchgate.net
This compound + Paclitaxel (Arm C)58% nih.gov / 59% (Preliminary) ascopubs.org21% (4 PRs, 1 CR) nih.govresearchgate.net

Note: Preliminary Phase 1 data ascopubs.org showed slightly different disease control rates compared to the final analysis nih.govresearchgate.net. The final analysis data nih.govresearchgate.net are presented where available.

Future Directions and Unanswered Questions in Preclinical Research

Identification of Predictive Biomarkers for Response and Resistance in Preclinical Models

Identifying biomarkers that can predict response or resistance to BI-860585 is crucial for patient stratification and optimizing therapeutic strategies. Preclinical studies in sarcomas have suggested that investigating the molecular backgrounds of responses in different sarcoma cell lines is necessary for developing novel therapeutic approaches nih.gov. While a study involving related compounds suggested IGF-1 receptor as a potential predictive biomarker for sarcomas, further investigation specific to this compound is warranted nih.gov. In a study evaluating drug sensitivity in colorectal cancer preclinical models, researchers were unable to identify common features that characterized responders to this compound, suggesting the involvement of complex cascade effects that are challenging to capture in the analysis performed semanticscholar.org.

Pharmacodynamic biomarkers are also being explored. Decreased AKT phosphorylation at Ser473 has been identified as a pharmacodynamic biomarker for mTORC2 inhibition and was observed in clinical samples following treatment with this compound, indicating an impact on the intended molecular target researchgate.net. Further preclinical work is needed to determine if this or other pharmacodynamic markers can serve as predictive biomarkers for response.

Elucidation of Novel Resistance Pathways and Mechanisms to mTORC1/2 Inhibition

The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers and is associated with resistance to conventional therapies researchgate.net. While this compound targets this pathway, the emergence of resistance is a significant challenge in cancer therapy. Preclinical studies with other rapalogs support the hypothesis that combining mTOR inhibition with other therapeutic agents could potentially circumvent acquired resistance researchgate.net. There is a need for further investigations into the specific molecular mechanisms that lead to resistance to this compound in various tumor types nih.gov. Understanding these novel resistance pathways is essential for designing effective combination therapies and strategies to overcome or prevent resistance. Studies of resistance mechanisms are considered crucial for treatment management.

Exploration of Additional Therapeutic Indications Beyond Current Preclinical Scope

This compound has demonstrated strong preclinical efficacy against various types of sarcoma researchgate.net. While initial studies have focused on a panel of sarcoma cell lines, it is considered worthwhile to investigate its inhibitory effects on other sarcoma cell lines not included in these initial studies nih.gov. Beyond sarcomas, this compound has shown preclinical activity against various cancer types. The ongoing phase 1 clinical trial in patients with various advanced and/or metastatic solid tumors, although clinical, suggests a broader potential for this compound that warrants further preclinical exploration in a wider range of tumor types to identify additional sensitive indications nih.gov.

Development and Refinement of Advanced Preclinical Models for Translational Research

The development and utilization of advanced preclinical models are pivotal for understanding disease mechanisms and accelerating the development of novel anti-cancer therapies. Patient-derived cancer models, including patient-derived sarcoma models, have been instrumental in evaluating the efficacy of anti-cancer drugs and are considered essentially important tools for understanding disease backgrounds. The screening of numerous anti-cancer drugs, including potentially this compound, has been conducted using such models. Studies in colorectal cancer have utilized organoids and xenografts derived from patients to assess drug sensitivity, including to this compound semanticscholar.org. To improve the translation of preclinical findings to clinical success, there is a continuous need to develop and refine these advanced preclinical models using advanced technologies.

Integration of Multi-Omics Data for a Deeper Understanding of Compound Activity and Resistance

The integration of multi-omics data provides a comprehensive view of the complex molecular landscape of cancer and is revolutionizing cancer research. Multi-omics strategies are essential for untangling the inherent complexity and heterogeneity of diseases. In preclinical research with this compound, multi-omics analysis has been applied in colorectal cancer models to correlate drug sensitivity with molecular profiles. However, interpreting and reconciling multi-omics and drug response data can be challenging, as observed in the colorectal cancer study where identifying common features predicting response to this compound based on current analysis was difficult semanticscholar.org. Future preclinical research should focus on leveraging integrated multi-omics data to gain a deeper understanding of how this compound exerts its activity and to identify molecular signatures associated with response and the development of resistance. This can pave the way for the identification of novel biomarkers.

Q & A

Q. What is the molecular target of BI-860585, and how does its mechanism of action influence experimental design in preclinical studies?

this compound is a mTORC1/2 inhibitor targeting the PI3K-AKT-mTOR pathway, a critical regulator of cell growth and survival. Preclinical studies should prioritize validating target engagement through phosphorylation assays (e.g., p-AKT, p-S6K) in cell lines or organoid models. Experimental designs must include dose-response curves to determine IC50 values and establish therapeutic windows. For example, colorectal tumor organoid models demonstrated that this compound sensitivity correlates with PIK3CA/PTEN mutations but not KRAS status, necessitating genetic profiling of models prior to testing .

Q. What are the recommended methodologies for assessing this compound efficacy in vitro and in vivo?

  • In vitro : Use 3D organoid cultures or patient-derived cell lines with defined genetic backgrounds (e.g., PIK3CA/PTEN mutations). Measure viability via ATP-based assays (e.g., CellTiter-Glo) and validate with protein expression profiling (e.g., DigiWest or bead-based Western blotting) to monitor downstream pathway inhibition .
  • In vivo : Employ xenograft models with pharmacodynamic endpoints (e.g., tumor volume reduction, biomarker analysis via immunohistochemistry). Include control groups for mTOR pathway inhibitors to benchmark efficacy .

Q. How should researchers address variability in this compound response across different tumor models?

Stratify models based on genetic alterations (e.g., PIK3CA/PTEN vs. KRAS mutations) and use combinatorial analyses (e.g., synergy screens with RTK inhibitors) to identify resistance mechanisms. For instance, resistance in PIK3CA/KRAS co-mutated organoids may require parallel profiling of EGFR or HER2 activity .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy (e.g., sensitivity in some PIK3CA-mutant models but not others) be systematically resolved?

Apply constructive falsification frameworks to evaluate empirical contradictions. For example:

  • Use protein expression profiling to verify mTOR pathway suppression in resistant models, ruling out off-target effects.
  • Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify compensatory pathways (e.g., MAPK activation) that bypass mTOR inhibition.
  • Validate findings in orthogonal assays, such as CRISPR-mediated gene knockout of suspected resistance drivers .

Q. What advanced statistical approaches are recommended for analyzing heterogeneous responses to this compound in patient-derived models?

  • Hierarchical clustering : Group organoids by genetic and proteomic profiles to identify response subgroups.
  • Machine learning : Train models on features like mutation status, baseline p-AKT levels, and drug exposure time to predict sensitivity.
  • Bayesian inference : Quantify uncertainty in IC50 estimates, especially in low-sample-size cohorts .

Q. How should researchers design combination therapy studies to overcome this compound resistance?

  • Rationale : Target parallel pathways (e.g., MEK/ERK in KRAS-mutant models) or upstream regulators (e.g., RTKs like EGFR).
  • Methodology :

Perform high-throughput synergy screens (e.g., matrix dosing of this compound with afatinib or sapitinib).

Use time-course proteomics to track adaptive signaling changes.

Validate in vivo with sequential dosing to mimic clinical scenarios .

Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in complex organoid models?

  • Standardization : Document organoid culture conditions (e.g., Matrigel batch, growth factors) and passage numbers.
  • Replication : Include ≥3 biological replicates per condition and cross-validate findings in independent models.
  • Data transparency : Publish raw viability data, imaging files, and analysis code in supplementary materials .

Data Interpretation and Reporting

Q. How should researchers contextualize negative or inconclusive results from this compound trials?

  • Hypothesis refinement : Re-examine assumptions about target dependency (e.g., mTOR vs. PI3K isoform specificity).
  • Post hoc analysis : Subgroup patients by biomarker status (e.g., PTEN loss) using archival tissue.
  • Meta-analysis : Compare results with similar compounds (e.g., dual mTORC1/2 inhibitors) to identify class-specific limitations .

Q. What ethical considerations apply when using patient-derived models for this compound research?

  • Obtain informed consent for biobanking and secondary research uses.
  • Anonymize data to protect participant privacy, especially in small cohorts with rare mutations.
  • Disclose conflicts of interest related to drug development partnerships .

Methodological Resources

Q. Which repositories or databases are recommended for sharing this compound-related data?

  • Chemical characterization : PubChem (CID: [insert]), ChEMBL.
  • Preclinical data : Figshare, Zenodo (with DOI assignment).
  • Clinical trials : ClinicalTrials.gov (NCT [insert]) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.